molecular formula C₁₇H₁₄O₅ B1145137 epi-(+)-Strigolactone GR24 CAS No. 151716-23-3

epi-(+)-Strigolactone GR24

Cat. No.: B1145137
CAS No.: 151716-23-3
M. Wt: 298.29
InChI Key:
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Description

Epi-(+)-Strigolactone GR24: is a synthetic analog of strigolactones, a class of plant hormones that play crucial roles in regulating plant growth and development. Strigolactones are involved in various physiological processes, including shoot branching, root development, and responses to nutrient deficiencies. They also act as signaling molecules in the rhizosphere, promoting symbiotic associations with beneficial microorganisms and inhibiting the growth of parasitic plants .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of epi-(+)-Strigolactone GR24 involves several steps, including the reduction and lactonization of multicyclic γ-lactones. One efficient method includes a reduction/lactonization sequence to obtain valuable multicyclic γ-lactones, which are then used to synthesize bioactive molecules like (+)-GR24 and (+)-epi-GR24 . Another approach involves the stereospecific reduction of 2′S-configured strigolactones by cowpea OPR3 enzymes .

Industrial Production Methods: Industrial production of this compound typically involves chemical synthesis using commercially available precursors. The process may include steps like palladium-catalyzed ortho-selective olefination and decarboxylative Giese radical cyclization .

Chemical Reactions Analysis

Types of Reactions: Epi-(+)-Strigolactone GR24 undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can undergo stereospecific reduction at the C-3′,4′ double bond in its D-ring .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include palladium catalysts, N-Boc phenylalanine, and decarboxylative Giese radical cyclization reagents . Reaction conditions often involve specific temperatures and solvents to achieve the desired stereochemistry and yield.

Major Products Formed: The major products formed from these reactions include various stereoisomers of strigolactones, such as 2′-epi-GR24 and other bioactive analogs .

Scientific Research Applications

Epi-(+)-Strigolactone GR24 has a wide range of scientific research applications:

Chemistry: In chemistry, it is used to study the synthesis and reactivity of strigolactones and their analogs.

Biology: In biology, this compound is used to study plant hormone signaling and interactions with beneficial microorganisms. It helps in understanding the role of strigolactones in plant growth, development, and responses to nutrient deficiencies .

Medicine: While its primary applications are in plant sciences, there is potential for exploring its effects on human health and disease, particularly in understanding hormone signaling pathways and developing new therapeutic agents.

Industry: In agriculture, this compound is used to promote beneficial plant-microbe interactions and inhibit parasitic plant growth, thereby enhancing crop yield and sustainability .

Mechanism of Action

Epi-(+)-Strigolactone GR24 exerts its effects by mimicking the natural strigolactones in plants. It binds to specific receptors and activates signaling pathways that regulate various physiological processes. The molecular targets include receptors involved in shoot branching, root development, and nutrient signaling . The compound also influences the expression of key regulatory genes in phosphate and nitrate signaling pathways .

Comparison with Similar Compounds

    (+)-GR24: Another synthetic analog of strigolactones with similar bioactivity.

    Orobanchol: A naturally occurring strigolactone with similar signaling functions.

    Strigol: A natural strigolactone involved in parasitic plant germination.

Uniqueness: Epi-(+)-Strigolactone GR24 is unique due to its specific stereochemistry, which allows it to interact with plant receptors in a distinct manner. This stereospecificity enhances its bioactivity and makes it a valuable tool for studying strigolactone signaling and applications in agriculture .

Properties

CAS No.

151716-23-3

Molecular Formula

C₁₇H₁₄O₅

Molecular Weight

298.29

Synonyms

(3E,3aR,8bS)-3-[[[(2S)-2,5-Dihydro-4-methyl-5-oxo-2-furanyl]oxy]methylene]-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one;  (+)-2’-EpiGR 24;  [3aR-[3E(S*),3aα,8bα]]-3-[[(2,5-dihydro-4-methyl-5-oxo-2-furanyl)oxy]methylene]-3,3a,4,8b-tetrahydro-2H-inde

Origin of Product

United States

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